(4s,5s)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
Description
(4S,5S)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is a chiral dioxolane derivative featuring a 1,3-dioxolane ring with two methyl groups at the 2-position, a methoxycarbonyl group at the 5-position, and a carboxylic acid group at the 4-position. Its stereochemistry (4S,5S) is critical for its reactivity and applications in asymmetric synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
(4S,5S)-5-methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-8(2)13-4(6(9)10)5(14-8)7(11)12-3/h4-5H,1-3H3,(H,9,10)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCLIEXYHDLWGC-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)OC)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)C(=O)OC)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4s,5s)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid typically involves the formation of the dioxolane ring through a series of chemical reactions. One common method includes the reaction of dimethyl malonate with formaldehyde under acidic conditions to form the dioxolane ring. The methoxycarbonyl group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4s,5s)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
(4s,5s)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (4s,5s)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The dioxolane ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₈H₁₂O₆
- CAS Number : 62163-36-4 (for the (4R,5R) diastereomer; the (4S,5S) form is structurally analogous but stereochemically distinct) .
- Applications : Serves as a precursor for bioactive tricyclic compounds, radical decarboxylative couplings, and chiral building blocks in natural product synthesis .
Comparison with Similar Compounds
Diastereomers: (4R,5R)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid
- Structural Difference : The (4R,5R) configuration is the enantiomer of the (4S,5S) form, leading to opposite optical activity.
- Reactivity : Diastereomers exhibit divergent reactivity in stereoselective reactions. For example, the (4S,5S) form participates in visible-light-mediated decarboxylative radical additions with vinyl boronic esters (29% yield), while the (4R,5R) isomer may show altered regioselectivity .
- Applications : Both isomers are used in asymmetric catalysis, but their biological activities differ significantly due to stereochemical preferences in enzyme binding .
TBS-Protected Derivatives
Example : (4S,5S)-5-[(tert-Butyldimethylsilanyl)oxymethyl]-2-methoxy-1,3-dioxolane-4-carboxylic Acid Methyl Ester
- Structural Difference : Incorporates a tert-butyldimethylsilyl (TBS) group at the 5-position and a methoxy ester instead of a carboxylic acid.
- Reactivity : The TBS group enhances stability during multi-step syntheses but requires deprotection (e.g., with fluoride ions) for further functionalization .
- Applications: Used in the synthesis of methylerythritol phosphate analogues, which are intermediates in isoprenoid biosynthesis pathways .
Boronic Ester-Containing Analogs
Example : Ethyl (4R,5S)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-1,3-dioxolane-4-carboxylate
- Structural Difference : Replaces the carboxylic acid with a boronic ester moiety.
- Reactivity : Participates in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation. The dioxolane ring stabilizes the boronate intermediate .
- Applications : Key in synthesizing aryl- or alkenyl-substituted dioxolanes for drug discovery .
Cyclohexenone Derivatives
Example : Methyl 2,2-dimethyl-5-(3-oxocyclohexyl)-1,3-dioxolane-4-carboxylate
- Structural Difference : The carboxylic acid is replaced with a 3-oxocyclohexyl group.
- Reactivity : Undergoes cyclopropanation reactions with 2-pyrones, yielding tricyclic bioactive compounds (50% yield, 1:1 d.r.) .
- Applications : Serves as a precursor to antimicrobial and anti-inflammatory agents .
2-Oxo-1,3-dioxolane Derivatives
Example : 4-Methoxycarbonyl-2-oxo-1,3-dioxolane
- Structural Difference : Contains a ketone (2-oxo) group instead of the carboxylic acid.
- Reactivity : The electron-withdrawing ketone enhances electrophilicity, facilitating nucleophilic additions at the 4-position .
- Applications: Used in polymer chemistry and as a monomer for biodegradable polyesters .
Trimethyl Ester Derivatives
Example : Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
- Structural Difference : Additional methyl group at the 5-position.
- Reactivity : Increased steric hindrance reduces reaction rates in nucleophilic substitutions compared to the less substituted analog .
- Applications : Intermediate in the synthesis of deoxy-sugar analogs for antiviral research .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Reaction Yields and Conditions
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